3-(Methylthio)-1-hexanol

Flavor chemistry Sensory science Food formulation

3-(Methylthio)-1-hexanol (CAS 90180-89-5, also known as 3-methylsulfanylhexan-1-ol) is a volatile sulfur-containing flavor and fragrance compound belonging to the dialkylthioether class. It is characterized as a colorless to pale yellow liquid with a sulfurous, green, leafy, and vegetable-like odor profile.

Molecular Formula C7H16OS
Molecular Weight 148.27 g/mol
CAS No. 90180-89-5
Cat. No. B7799782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylthio)-1-hexanol
CAS90180-89-5
Molecular FormulaC7H16OS
Molecular Weight148.27 g/mol
Structural Identifiers
SMILESCCCC(CCO)SC
InChIInChI=1S/C7H16OS/c1-3-4-7(9-2)5-6-8/h7-8H,3-6H2,1-2H3/t7-/m1/s1
InChIKeyJSASXSHMJYRPCM-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2087 mg/L @ 25 °C (est)
insoluble in wate

3-(Methylthio)-1-hexanol (CAS 90180-89-5) for Flavor & Fragrance Procurement: A Technical Baseline for Scientific Selection


3-(Methylthio)-1-hexanol (CAS 90180-89-5, also known as 3-methylsulfanylhexan-1-ol) is a volatile sulfur-containing flavor and fragrance compound belonging to the dialkylthioether class [1]. It is characterized as a colorless to pale yellow liquid with a sulfurous, green, leafy, and vegetable-like odor profile . The compound is naturally occurring in yellow passion fruit (Passiflora edulis f. flavicarpa) and is approved for food flavoring use under FEMA No. 3438 [2]. Its molecular formula is C₇H₁₆OS with a molecular weight of 148.27 g/mol, and it exhibits a density of 0.966 g/mL at 25°C and a boiling point of 61-62°C at 10 mmHg [3]. This evidence guide provides procurement-critical differentiation metrics against its closest structural and functional analogs.

Why In-Class Sulfur-Containing Flavor Compounds Cannot Simply Be Substituted for 3-(Methylthio)-1-hexanol


The procurement of sulfur-containing flavor compounds is often approached with the assumption that any molecule bearing a thioether group and an alcohol moiety can deliver a comparable organoleptic profile. This is a critical error in scientific formulation. 3-(Methylthio)-1-hexanol exhibits a unique combination of a six-carbon aliphatic backbone, a methylthio group at the C3 position, and a primary alcohol terminus that together produce a distinct sensory fingerprint — green, leafy, metallic, and vegetable notes — that is not reproducible by its closest analogs . Even compounds with identical functional groups but different carbon chain lengths, such as 3-(methylthio)-1-propanol (methionol), yield markedly different odor and taste threshold ranges and are perceived as savory, meaty, or onion-like rather than green and fruity [1]. Furthermore, the aldehyde analog 3-(methylthio)hexanal presents a different reactivity profile and olfactory character, rendering it unsuitable as a direct substitute in formulations requiring the alcohol's stability and specific sensory contribution [2]. The quantitative evidence in Section 3 demonstrates precisely why generic substitution fails across key procurement-relevant dimensions.

Quantitative Differentiation Metrics for 3-(Methylthio)-1-hexanol Procurement Decisions


Taste Perception Threshold Range Comparison: 3-(Methylthio)-1-hexanol vs. Methionol (3-(Methylthio)-1-propanol)

3-(Methylthio)-1-hexanol exhibits a taste perception range of 0.25–10 ppm, a notably broader and higher concentration window than the structurally related methionol (3-(methylthio)-1-propanol), which has a reported flavor use level range of 0.005–1 ppm in finished goods . This 50-fold difference in lower detection limit and 10-fold difference in upper use level means that 3-(methylthio)-1-hexanol can be employed at higher concentrations without overwhelming the product matrix, offering greater formulation flexibility for tropical fruit and vegetable notes, whereas methionol requires precise, low-level dosing to avoid excessive savory/meaty character [1].

Flavor chemistry Sensory science Food formulation

Odor Detection Threshold Comparison: 3-(Methylthio)-1-hexanol vs. 1-Hexanol (Aliphatic Alcohol Analog)

The introduction of a methylthio group at the C3 position dramatically lowers the olfactory detection threshold compared to the parent aliphatic alcohol. 3-(Methylthio)-1-hexanol has a reported odor detection range in the low ppb to ppm range (consistent with its taste perception at 0.25–10 ppm), whereas 1-hexanol, the non-sulfur analog, has a significantly higher odor threshold of approximately 0.3 ppm (300 ppb) for green/resin/flower notes [1]. The sulfur atom in 3-(methylthio)-1-hexanol amplifies its volatility and receptor binding affinity, making it detectable at concentrations up to two orders of magnitude lower than its sulfur-free counterpart .

Odor threshold Volatile organic compounds Fragrance formulation

Regulatory Approval and Use-Level Specifications: 3-(Methylthio)-1-hexanol vs. 3-(Methylthio)hexanal

3-(Methylthio)-1-hexanol is approved under FEMA No. 3438 with defined maximum use levels across multiple food categories: soft drinks (3.0 mg/kg), cold beverages and pastries (5.0 mg/kg), baked goods (6.0 mg/kg), and seasonings/jellies/puddings (4.0 mg/kg) [1]. In contrast, its aldehyde analog 3-(methylthio)hexanal (FEMA No. 3877) has different and generally lower approved use levels: baked goods and alcoholic beverages (0.5–1.0 mg/kg), non-alcoholic beverages (0.05–0.10 mg/kg), and dairy products (1.0–3.0 mg/kg) . The alcohol form is permitted at up to 120-fold higher concentrations in non-alcoholic beverages and 6-fold higher in baked goods, providing significantly greater formulation latitude.

Food additive regulations FEMA GRAS Flavor formulation

Purity Grade and Analytical Specification Comparison: FG Grade vs. Technical Grade Supply

Commercial FG (Food Grade) 3-(methylthio)-1-hexanol is routinely supplied at ≥97% purity by GC analysis with defined refractive index (n20/D 1.4759), density (0.966 g/mL at 25°C), and boiling point (61-62°C/10 mmHg) specifications . Technical-grade or lower-purity alternatives (often <95%) may contain residual sulfurous impurities or unreacted intermediates that alter organoleptic performance. The FG grade material is certified Halal, Kosher, and meets JECFA purity specifications, whereas technical-grade alternatives lack these certifications and carry higher risk of batch-to-batch variability .

Analytical chemistry Quality control Procurement specifications

Optimal Application Scenarios for 3-(Methylthio)-1-hexanol Based on Quantitative Differentiation Evidence


Tropical Fruit and Passion Fruit Flavor Formulations

Given its natural occurrence in yellow passion fruit and its taste threshold range of 0.25–10 ppm [1], 3-(methylthio)-1-hexanol is ideally suited for tropical fruit flavor profiles where a green, leafy, and slightly sulfurous note is required. Its higher permitted use levels (3.0 mg/kg in soft drinks, 6.0 mg/kg in baked goods) [2] allow robust dosing without exceeding regulatory limits, making it preferable over the aldehyde analog for beverage and bakery applications.

Vegetable and Condiment Flavor Enhancement

The compound's characteristic sulfurous, green, vegetable, and metallic organoleptic profile [1] aligns with applications in savory formulations. Its taste perception range of up to 10 ppm [2] enables it to contribute green vegetable notes at concentrations where methionol would already present an overpowering savory/meaty character, offering greater formulation precision in condiments, sauces, and seasoning blends.

Analytical Standard for GC-MS Identification of Sulfur Volatiles in Food Matrices

With defined GC retention indices (RI = 1203 on HP-5; RI = 1206 on DB-5MS; RI = 1878 on DB-Wax) [1] and a characterized GC-MS spectrum (EI-B, 70eV) [2], high-purity FG-grade 3-(methylthio)-1-hexanol serves as a reliable analytical reference standard for quantifying sulfur volatiles in complex food and beverage matrices, enabling accurate authenticity and quality control testing.

Halal and Kosher Certified Flavor Ingredient Procurement

The availability of FG-grade material with Halal and Kosher certifications and compliance with EU Regulations 1334/2008 and 872/2012 [1] makes this compound a low-risk procurement choice for manufacturers requiring certified ingredients for international markets. The defined purity specification (≥97%) and JECFA compliance reduce the need for additional vendor qualification testing.

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